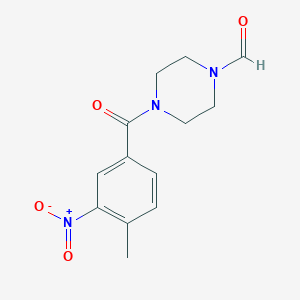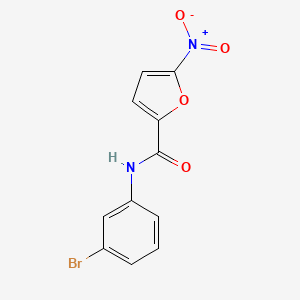
4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde, also known as MNBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. MNBA is a yellow crystalline solid with a molecular weight of 308.32 g/mol.
Wissenschaftliche Forschungsanwendungen
4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde has potential applications in various fields of scientific research, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde has been studied for its antitumor activity and its ability to inhibit the growth of cancer cells. 4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
In materials science, 4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde has been used as a building block for the synthesis of novel materials with unique physical and chemical properties. 4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde can be incorporated into polymers, dendrimers, and other macromolecules to impart specific functionalities.
In organic synthesis, 4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde can be used as a reagent for the synthesis of various compounds, including piperazine derivatives, benzoyl hydrazones, and imines.
Wirkmechanismus
The mechanism of action of 4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. 4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. 4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of reactive oxygen species (ROS) in cells. 4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde is a stable compound that can be stored for long periods without degradation. 4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde is also soluble in a wide range of solvents, making it easy to work with in the lab. The synthesis of 4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde is relatively straightforward and can be carried out using standard laboratory equipment.
One limitation of 4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde is its potential toxicity, which can limit its use in certain experiments. 4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde has been shown to be cytotoxic at high concentrations, and caution should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde. One area of research is the development of 4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde-based materials with specific properties, such as biocompatibility and conductivity. Another area of research is the optimization of the synthesis method for 4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde, with the goal of improving the yield and purity of the compound. Finally, further studies are needed to elucidate the mechanism of action of 4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde and to identify its potential therapeutic targets for the treatment of various diseases.
Synthesemethoden
4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde can be synthesized by a multistep process involving the reaction of p-methyl-3-nitrobenzoic acid with piperazine in the presence of a coupling agent like N,N'-carbonyldiimidazole (CDI) or 1,3-Dicyclohexylcarbodiimide (DCC). The resulting intermediate is then oxidized with sodium chlorite to yield 4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde. The reaction scheme is shown below:
Eigenschaften
IUPAC Name |
4-(4-methyl-3-nitrobenzoyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-10-2-3-11(8-12(10)16(19)20)13(18)15-6-4-14(9-17)5-7-15/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYYNBGVZCFTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methyl-3-nitrophenyl)carbonyl]piperazine-1-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5709036.png)
![4-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709045.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5709050.png)


![N~1~-(4-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5709068.png)
![1,2,3,4,5,8,9,10,11,12-decahydrocyclohepta[b]cyclohepta[4,5]thieno[3,2-e]pyridin-13-amine](/img/structure/B5709081.png)


![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5709097.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5709098.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-oxo-4H-chromen-3-yl)methylene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5709119.png)
![3-[3-({imino[2-(4-quinolinylmethylene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5709124.png)